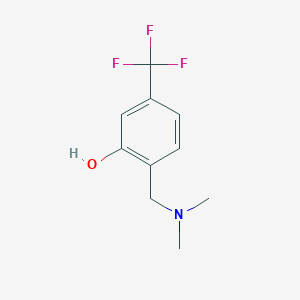

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine

概要

説明

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a dimethylbenzylamine moiety

準備方法

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines or alcohols.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have identified 2-hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine as a promising candidate for anticancer drug development. Its structural modifications have been shown to enhance its inhibitory activity against specific kinases involved in cancer progression. For instance, the introduction of hydroxyl and trifluoromethyl groups has been linked to improved selectivity and potency against kinases such as Dyrk1A and Clk1, which are critical targets in cancer therapy .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective properties. Research indicates that similar compounds can influence the cholinergic system, which is vital for cognitive functions and memory retention. This opens avenues for exploring this compound in treating neurodegenerative diseases .

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound can be synthesized through reductive amination processes, allowing for the introduction of diverse functional groups that enhance its reactivity and utility in further chemical transformations .

Synthesis of Halogenated Compounds

The compound has been utilized in processes aimed at preparing halogenated di-substituted benzylamines. These derivatives are crucial for developing more complex molecules used in drug discovery and materials science. The synthesis methods emphasize high yields and purity, making it a valuable building block in organic synthesis .

Material Science

Fluorinated Polymers

Due to its trifluoromethyl group, this compound can be incorporated into polymer matrices to impart desirable properties such as increased thermal stability and chemical resistance. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Surface Modification Agents

The compound can also function as a surface modifier, enhancing the hydrophobicity or oleophobicity of materials. This is particularly useful in applications requiring anti-fogging or anti-staining properties, which are advantageous in consumer products and industrial applications.

作用機序

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

類似化合物との比較

Similar Compounds

2-Hydroxy-4-(trifluoromethyl)benzoic acid: Known for its use as a platelet aggregation inhibitor.

4-Chloro-3-(trifluoromethyl)aniline: Used in the synthesis of pharmaceuticals and agrochemicals.

2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride: Investigated for its potential biological activities.

Uniqueness

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine is unique due to the presence of both the trifluoromethyl group and the dimethylbenzylamine moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the dimethylbenzylamine moiety contributes to its reactivity and potential biological activities.

生物活性

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H12F3N

- Molecular Weight : 229.22 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Case Studies

- Anticancer Activity :

- Anti-inflammatory Effects :

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |

| Enzyme Inhibition | Inhibits Dyrk1A and Dyrk1B kinases |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, influenced by its lipophilicity due to the trifluoromethyl group. Its metabolism is likely mediated through phase I reactions involving cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

特性

IUPAC Name |

2-[(dimethylamino)methyl]-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-14(2)6-7-3-4-8(5-9(7)15)10(11,12)13/h3-5,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGHPOOIDADYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。